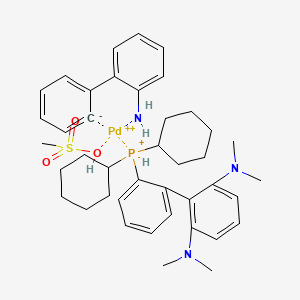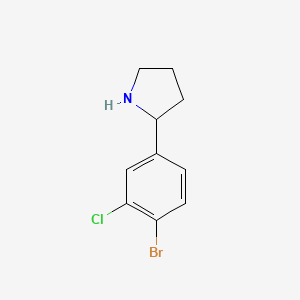
(E,E)-allyl sorbate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-Allyl sorbate is an organic compound that belongs to the family of sorbates. It is characterized by its conjugated diene structure, which consists of two double bonds in the E,E-configuration. This compound is known for its applications in various fields, including food preservation, polymer chemistry, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E,E)-Allyl sorbate can be synthesized through several methods. One common approach involves the esterification of sorbic acid with allyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to achieve high yields.
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of sorbic acid with allyl alcohol in the presence of an acid catalyst. The reaction mixture is heated to promote the formation of the ester, and the product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: (E,E)-Allyl sorbate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield saturated esters.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated esters.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
(E,E)-Allyl sorbate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to produce various polymers with unique properties.
Biology: The compound is studied for its potential antimicrobial properties, making it useful in food preservation and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cells.
Industry: this compound is used in the production of coatings, adhesives, and other materials due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of (E,E)-allyl sorbate involves its interaction with cellular components. In antimicrobial applications, it disrupts the cell membrane of microorganisms, leading to cell death. In anticancer research, it is believed to interfere with cellular signaling pathways, inhibiting the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Potassium sorbate: A widely used food preservative with similar antimicrobial properties.
Sorbic acid: The parent compound of (E,E)-allyl sorbate, used in food preservation and cosmetics.
Ethyl sorbate: Another ester of sorbic acid, used in similar applications.
Uniqueness: this compound is unique due to its conjugated diene structure, which imparts distinct chemical reactivity compared to other sorbates. Its ability to undergo various chemical reactions makes it versatile for different applications in research and industry.
Propriétés
IUPAC Name |
prop-2-enyl hexa-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-5-6-7-9(10)11-8-4-2/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNZYQJBZIJLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864080 |
Source


|
| Record name | Allyl 2,4-hexadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30895-79-5 |
Source


|
| Record name | Allyl 2,4-hexadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
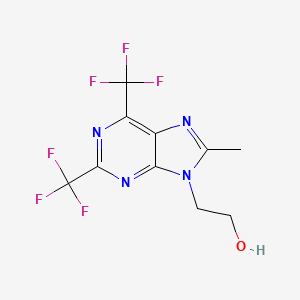
![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)
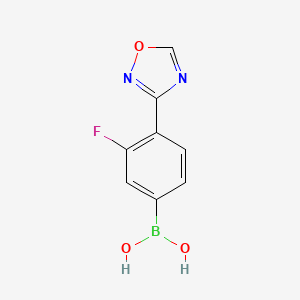




![[1-(1-Benzofuran-2-yl)ethyl]hydrazine](/img/structure/B12442140.png)
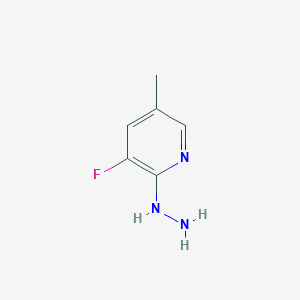

![15-Ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12442164.png)
![[(2,4,5-Trimethoxyphenyl)methyl]hydrazine](/img/structure/B12442171.png)
